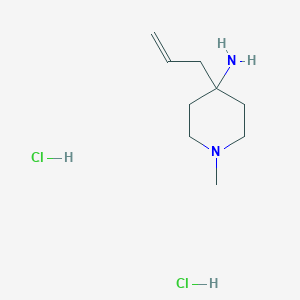

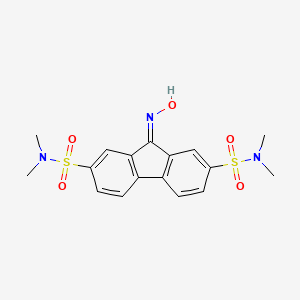

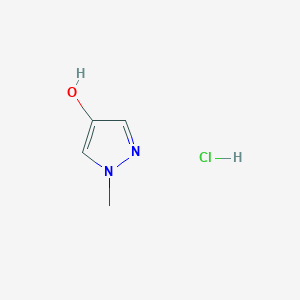

1-Methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several studies. For instance, a one-pot synthesis of highly functionalized hexa-substituted 1,4-dihydropyridines (1,4-DHPs) is described, which involves the formation of a dihydropyridine ring by creating two C-C bonds and one C-N bond in a single synthetic operation . Another study reports the single-step synthesis of 5,6,7,8-tetrahydroindolizines via the annulation of 2-formylpiperidine and 1,3-dicarbonyl compounds . Additionally, the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides from 1-methyl-1,2,3,4-tetrahydropyridine with organic azides is discussed, which proceeds via a tetrazabicyclo[4.3.0]non-3-ene intermediate .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The conformational analysis and crystal structure of a piperidine derivative is studied, providing insights into the solid and solution conformations . This type of analysis is essential for understanding the behavior of "1-Methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride" at the molecular level.

Chemical Reactions Analysis

The reactivity of piperidine derivatives is highlighted in several papers. For example, the C6-methylsulfanyl group in the synthesized 1,4-DHPs can be substituted with primary and secondary amines, allowing for further structural diversity . The reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides to form 1-methylpiperidylidene-2-sulfon(cyan)amides is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are explored in the context of their synthesis and potential applications. The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride provides insights into the effects of reaction conditions on yield and product formation . The thermal stability and phase transitions of a piperidine derivative are investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are important for understanding the stability of such compounds .

Applications De Recherche Scientifique

Synthesis and Biological Activity

1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride is involved in the synthesis of complex organic compounds with potential biological activities. For instance, derivatives of 1H-benzimidazole synthesized through the formation of 1-methyl-1H-benzimidazol-2-amine, which shares a similar structural motif, have exhibited significant antibacterial and cytotoxic properties. This highlights the potential of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride in the development of novel antimicrobial and anticancer agents (Noolvi et al., 2014).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride has potential applications in the synthesis of novel Hindered Amine Light Stabilizers (HALS). These HALS are crucial for enhancing the longevity and stability of polymers exposed to light, especially UV radiation. The successful copolymerization of derivatives, such as 1-(but-3-enyl)-2,2,6,6-tetramethylpiperidine, with ethylene or propylene, indicates the utility of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride in creating advanced materials with improved resistance to photodegradation (Wilén et al., 2000).

Analytical Chemistry

In analytical chemistry, derivatives of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride can be used for the enantioselective oxidation of amines, which is crucial for the synthesis of chiral compounds. The modification of gold electrodes with self-assembled monolayers of chiral nitroxyl radical compounds, which are structurally related to 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride, demonstrates the potential for developing sensitive and selective sensors for chiral amine compounds (Kashiwagi et al., 1999).

Organic Chemistry and Catalysis

In organic chemistry, the structural framework of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride is instrumental in reductive amination processes, which are key reactions in the synthesis of various amines. The high yield and efficiency of these reactions underscore the importance of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride derivatives in the development of new synthetic methodologies and catalysts (Senguttuvan et al., 2013).

Propriétés

IUPAC Name |

1-methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-3-4-9(10)5-7-11(2)8-6-9;;/h3H,1,4-8,10H2,2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVCNNANIZGEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CC=C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)